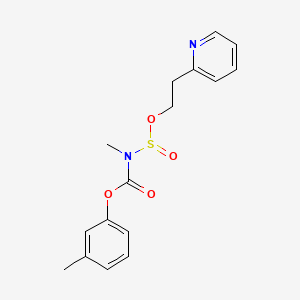
(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate typically involves multiple steps, including the formation of the carbamate group and the introduction of the pyridine and methylphenyl groups. One common method involves the reaction of (3-methylphenyl) isocyanate with N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-ylmethyl)propan-2-amine: Shares the pyridine ring but differs in the rest of the structure.
4-Methyl-N-(2-((pyridin-3-ylmethylene)-amino)-phenyl)-benzenesulfonamide: Contains a pyridine ring and a sulfonamide group.
Uniqueness
(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84384-87-2 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate |
InChI |
InChI=1S/C16H18N2O4S/c1-13-6-5-8-15(12-13)22-16(19)18(2)23(20)21-11-9-14-7-3-4-10-17-14/h3-8,10,12H,9,11H2,1-2H3 |
InChI Key |
HFTQDXLLOQFODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















